molecular formula C10H10BrN B2956807 2-Bromo-4-phenylbutanenitrile CAS No. 147288-34-4

2-Bromo-4-phenylbutanenitrile

Cat. No.: B2956807
CAS No.: 147288-34-4
M. Wt: 224.101
InChI Key: HSUPLFJIPJPDEH-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylbutanenitrile is an organic compound with the molecular formula C10H10BrN. It is a brominated derivative of phenylbutanenitrile and is used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-phenylbutanenitrile can be synthesized through several methods. One common method involves the bromination of 4-phenylbutanenitrile using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-phenylbutanenitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenylbutanenitrile involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitrile group can participate in reduction and oxidation reactions. The compound’s reactivity is influenced by the electronic effects of the phenyl ring and the nitrile group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-phenylbutanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-bromo-4-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUPLFJIPJPDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147288-34-4
Record name 2-bromo-4-phenylbutanenitrile
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